Product packaging for 2,4-Difluoro-5-nitrobenzaldehyde(Cat. No.:CAS No. 127228-77-7)

2,4-Difluoro-5-nitrobenzaldehyde

Cat. No.: B1416562
CAS No.: 127228-77-7
M. Wt: 187.1 g/mol
InChI Key: MMFFDMRGDWUXDH-UHFFFAOYSA-N
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Description

Structural Peculiarities and Fluorination Effects

The molecular structure of 2,4-Difluoro-5-nitrobenzaldehyde is characterized by a benzene (B151609) ring substituted with an aldehyde group (-CHO), two fluorine atoms at positions 2 and 4, and a nitro group (-NO2) at position 5. uni.lu This specific arrangement of electron-withdrawing groups profoundly influences the electronic properties of the aromatic ring.

The fluorine atoms exert a strong negative inductive effect (-I) due to fluorine's high electronegativity. stackexchange.com This effect, combined with the potent electron-withdrawing nature of the nitro group and the aldehyde function, significantly reduces the electron density of the aromatic ring. This deactivation makes the ring highly susceptible to nucleophilic attack, a key feature of its reactivity. The aldehyde group's electrophilicity is also enhanced by the presence of these electron-withdrawing substituents.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H3F2NO3 uni.luscbt.com
Molecular Weight 187.1 g/mol scbt.com
InChI Key MMFFDMRGDWUXDH-UHFFFAOYSA-N uni.lu

| SMILES | C1=C(C(=CC(=C1N+[O-])F)F)C=O uni.lu |

Strategic Importance in Chemical Synthesis

The unique electronic and structural characteristics of this compound make it a strategically important intermediate in organic synthesis. Its primary value lies in its utility as a precursor for constructing more complex, highly functionalized aromatic compounds. The activated nature of the benzene ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where one or both of the fluorine atoms can be displaced by a variety of nucleophiles. stackexchange.com

This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the introduction of a substituted nitrophenyl group is required. google.com For instance, it serves as a key building block for certain agricultural herbicides. google.com The aldehyde functional group offers another site for chemical modification, readily undergoing reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines and other nucleophiles to form imines or extend carbon chains. researchgate.net This trifunctional nature allows for sequential and regioselective modifications, providing chemists with a powerful tool for molecular design and construction.

Historical Context of Fluorinated Benzaldehydes in Research

The journey of organofluorine chemistry began with significant challenges. The first isolation of elemental fluorine by Henri Moissan in 1886 was a landmark, but its extreme reactivity led to explosive results when combined with organic compounds. nih.gov Early methods for introducing fluorine into molecules were often hazardous and difficult to control. nih.gov

Key advancements in the 20th century, such as the Balz-Schiemann reaction (for aromatic fluorination) and the Swarts reaction (for aliphatic fluorination), provided safer and more practical pathways to organofluorine compounds. dovepress.com The Swarts reaction, first reported in 1892, utilized reagents like antimony trifluoride (SbF3) to exchange halogens for fluorine. dovepress.com These developments paved the way for the industrial production of various fluorinated compounds. dovepress.com

The synthesis and application of fluorinated benzaldehydes are situated within this broader history. As fluorination techniques became more refined, researchers could create increasingly complex fluorinated building blocks. The recognition of fluorine's unique ability to modulate properties like lipophilicity, metabolic stability, and binding affinity led to its widespread adoption in medicinal chemistry and materials science. acs.org Fluorinated benzaldehydes, including this compound, emerged as valuable intermediates, allowing for the incorporation of a fluorinated phenyl moiety into larger, biologically active molecules or advanced materials. google.comacs.org The synthesis of these compounds often involves the nitration of a corresponding difluorobenzaldehyde or related toluene (B28343) derivative. google.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO3 B1416562 2,4-Difluoro-5-nitrobenzaldehyde CAS No. 127228-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFDMRGDWUXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-77-7
Record name 2,4-Difluoro-5-nitrobenzaldehyde
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Advanced Synthetic Methodologies for 2,4 Difluoro 5 Nitrobenzaldehyde

Nitration Strategies and Regioselectivity

The direct nitration of 2,4-difluorobenzaldehyde is a primary route to obtain 2,4-difluoro-5-nitrobenzaldehyde. In this electrophilic aromatic substitution reaction, the fluorine atoms and the aldehyde group exhibit competing directing effects. The fluorine at position 2 and the aldehyde group at position 1 are both ortho, para-directing deactivators, while the fluorine at position 4 is also an ortho, para-directing deactivator. However, the aldehyde group is a meta-directing deactivator. The interplay of these electronic effects, combined with steric hindrance, influences the regioselectivity of the nitration. The nitro group, being an electron-withdrawing group, will preferentially substitute at the position that is most activated or least deactivated. In the case of 2,4-difluorobenzaldehyde, the position C5 is ortho to the fluorine at C4 and meta to the aldehyde group and the fluorine at C2. This position is the most favorable for electrophilic attack by the nitronium ion (NO₂⁺), leading to the desired this compound isomer.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The reaction conditions must be carefully controlled to prevent over-nitration and side-product formation.

Table 1: Regioselectivity in the Nitration of 2,4-Difluorobenzaldehyde

Substituent at C1Substituent at C2Substituent at C4Major Nitration Product
-CHO-F-FThis compound

This table illustrates the directing effects leading to the primary product.

An alternative strategy involves the nitration of a fluorinated toluene (B28343) precursor, such as 2,4-difluorotoluene, followed by the oxidation of the methyl group to an aldehyde. This approach can be advantageous as the methyl group is an activating, ortho, para-directing group, which can facilitate the initial nitration step. The nitration of 2,4-difluorotoluene yields 2,4-difluoro-5-nitrotoluene as the major product.

A significant challenge in this methodology is the subsequent oxidation of the methyl group to an aldehyde without affecting the nitro group or the aromatic ring. To achieve this, selective oxidation methods are necessary. One common approach is the bromination of the methyl group to a benzyl bromide, followed by hydrolysis to the corresponding benzyl alcohol, and subsequent oxidation to the aldehyde. Another method involves the direct oxidation of the methyl group using specific oxidizing agents that are compatible with the nitro functionality.

Preserving the aldehyde group during a direct nitration of a toluene precursor already containing the aldehyde is challenging due to the aldehyde's sensitivity to strong oxidizing conditions inherent in nitration reactions. Therefore, protecting the aldehyde group as an acetal is a common strategy. libretexts.orgorganic-chemistry.org The acetal is stable under nitration conditions and can be easily deprotected to regenerate the aldehyde functionality after the nitro group has been introduced. libretexts.orgorganic-chemistry.org

Continuous flow chemistry has emerged as a powerful tool for conducting highly exothermic and potentially hazardous reactions like nitration in a safer and more efficient manner. beilstein-journals.orgvapourtec.com The use of microreactors provides excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netsoton.ac.uk This level of control often leads to higher yields, improved selectivity, and a better safety profile compared to traditional batch processes. vapourtec.comresearchgate.net

While specific literature on the continuous flow nitration of 2,4-difluorobenzaldehyde is not abundant, the principles have been successfully applied to the nitration of other aromatic compounds, including benzaldehyde (B42025) itself. beilstein-journals.orgncl.res.in These studies demonstrate that by carefully controlling the stoichiometry of the nitrating agent and the residence time in the reactor, high conversions and selectivities can be achieved. soton.ac.uk For instance, the nitration of benzaldehyde in a continuous-flow microreactor system has been shown to be a safe and efficient process. beilstein-journals.orgncl.res.in The application of this technology to the synthesis of this compound could offer significant advantages in terms of process safety and scalability. vapourtec.comresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Nitration

ParameterBatch NitrationContinuous Flow Nitration
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes and excellent heat transfer
Control Difficult to control temperature and mixingPrecise control over temperature, pressure, and residence time
Selectivity May lead to over-nitration and byproductsOften results in higher selectivity and cleaner reaction profiles
Scalability Scaling up can be challengingReadily scalable by running multiple reactors in parallel

Functional Group Interconversions and Derivatization

The synthesis of this compound can also be approached through the manipulation of functional groups on a pre-existing aromatic core. These methods often involve oxidation of a methyl group or halogenation followed by nucleophilic substitution.

As mentioned in section 2.1.2, the oxidation of 2,4-difluoro-5-nitrotoluene is a key step in an alternative synthetic route. A variety of oxidizing agents can be employed for this transformation. A common industrial method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the resulting benzyl bromide to 2,4-difluoro-5-nitrobenzyl alcohol. The alcohol is then oxidized to the desired aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

A more direct approach is the catalytic oxidation of the methyl group. For instance, methods using cobalt, molybdenum, and bromine-based catalysts with an oxidant like hydrogen peroxide have been developed for the continuous oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde. google.com While this specific example does not involve the nitrated precursor, similar catalytic systems could potentially be adapted for the selective oxidation of 2,4-difluoro-5-nitrotoluene.

Table 3: Oxidation Methods for the Conversion of -CH₃ to -CHO

Reagent/MethodIntermediate(s)Key Features
1. NBS, Radical Initiator 2. H₂OBenzyl bromide, Benzyl alcoholMulti-step, good for laboratory scale
MnO₂None (direct oxidation from alcohol)Mild, selective for benzylic alcohols
PCCNone (direct oxidation from alcohol)Mild, high yields, but chromium-based
Catalytic oxidation (e.g., Co/Mo/Br)NonePotentially more atom-economical and suitable for industrial scale

The strategic use of halogenation can also facilitate the synthesis of this compound. For instance, an aromatic ring can be halogenated at a specific position, and this halogen can later be converted into an aldehyde group through processes like the Sommelet reaction or by using organometallic intermediates.

Furthermore, the nitro group itself can be manipulated. While in this specific synthesis the nitro group is the desired functionality, in other contexts, it can act as a directing group and then be reduced to an amino group, which can be further modified or removed. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. allen.inyoutube.com This deactivating effect must be considered when planning multi-step syntheses involving additional electrophilic aromatic substitution reactions. allen.inwikipedia.org

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations with high atom economy, selectivity, and under mild conditions. For the derivatization of this compound, Lewis acid and N-Heterocyclic Carbene (NHC) catalysis represent two powerful and versatile strategies.

Lewis Acid Catalysis in Nitroaldol Reactions

The nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of chiral Lewis acid catalysts has transformed this reaction into a powerful tool for the asymmetric synthesis of β-nitro alcohols, which are versatile synthetic intermediates. While specific studies detailing the Lewis acid-catalyzed nitroaldol reaction of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied.

The strong electron-withdrawing nature of the two fluorine atoms and the nitro group significantly activates the aldehyde group of this compound towards nucleophilic attack. A chiral Lewis acid, typically a metal complex, coordinates to the carbonyl oxygen, further enhancing its electrophilicity and providing a chiral environment to control the stereochemical outcome of the reaction.

Table 1: Representative Chiral Lewis Acid Catalysts for the Asymmetric Henry Reaction

Catalyst TypeMetal CenterChiral Ligand
BOX ComplexesCopper(II)Bis(oxazoline)
Salen ComplexesCobalt(II), Chromium(III)N,N'-Bis(salicylidene)ethylenediamine
Amino Alcohol ComplexesZinc(II), Copper(II)Chiral amino alcohols

This table presents common classes of catalysts used for asymmetric Henry reactions and is for illustrative purposes. Specific applications with this compound would require experimental validation.

Research on other substituted aromatic aldehydes in the asymmetric Henry reaction has demonstrated that high yields and enantioselectivities can be achieved. For instance, the reaction of p-nitrobenzaldehyde with nitromethane, catalyzed by copper-bis(oxazoline) complexes, has been shown to produce the corresponding β-nitro alcohol in good yield and high enantiomeric excess. researchgate.net It is anticipated that this compound would exhibit similar or even enhanced reactivity due to its electronic properties. The key challenge would be to optimize reaction conditions, including the choice of Lewis acid, chiral ligand, solvent, and temperature, to maximize both yield and stereoselectivity.

N-Heterocyclic Carbene (NHC) Catalysis in Aldehyde Reactions

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts capable of mediating a wide range of transformations of aldehydes. A key feature of NHC catalysis is the generation of a Breslow intermediate, which inverts the polarity of the aldehyde carbonyl carbon from an electrophile to a nucleophile (umpolung). This reactive intermediate can then participate in various reactions, including benzoin condensations, Stetter reactions, and annulations.

While specific examples of NHC-catalyzed reactions involving this compound are not readily found in the literature, the general principles of NHC catalysis are applicable. The reaction of this compound with an NHC would generate a nucleophilic acyl anion equivalent. This intermediate could then react with various electrophiles, leading to the formation of a diverse array of products. For example, an intramolecular Stetter reaction could be envisioned if a suitable Michael acceptor is present within the same molecule.

Table 2: Potential NHC-Catalyzed Reactions with this compound

Reaction TypePotential ReactantPotential Product
Benzoin CondensationThis compoundα-Hydroxy ketone
Stetter Reactionα,β-Unsaturated ketone1,4-Dicarbonyl compound
AnnulationEnone or other dienophileFused heterocyclic system

This table illustrates potential applications of NHC catalysis with this compound based on established NHC reactivity.

The structure of the NHC catalyst plays a crucial role in determining the outcome of the reaction. rsc.org Different NHC backbones (e.g., imidazolylidene, triazolylidene) and substituent groups can influence the catalyst's steric and electronic properties, thereby affecting its activity and selectivity. For asymmetric transformations, chiral NHCs are employed to induce stereocontrol.

Chemo- and Regioselective Synthesis Considerations

The presence of multiple reactive sites in this compound—the aldehyde group and the two fluorine atoms activated by the nitro group for nucleophilic aromatic substitution (SNAr)—necessitates careful consideration of chemo- and regioselectivity in its synthesis and subsequent transformations.

The synthesis of this compound itself often starts from 2,4-difluoronitrobenzene. The regioselectivity of reactions on this precursor is a critical factor. In nucleophilic aromatic substitution reactions of 2,4-difluoronitrobenzene, the position of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atom para to the strongly electron-withdrawing nitro group is more activated towards substitution. However, ortho substitution can also occur, and the selectivity can be influenced by the solvent and the presence of directing groups. semanticscholar.org For instance, the use of nonpolar solvents has been shown to favor ortho-selective nucleophilic substitution on 2,4-difluoronitrobenzene. semanticscholar.org

When this compound is used as a substrate, the aldehyde group is a primary site for nucleophilic attack under many conditions. However, under conditions suitable for SNAr, a competing reaction at the aromatic ring can occur. The choice of reagents and reaction conditions is therefore paramount to achieving the desired chemoselectivity. For instance, to selectively perform a reaction at the aldehyde, one might use organometallic reagents at low temperatures, which typically favor addition to carbonyls over SNAr. Conversely, to target the aromatic ring, conditions that promote SNAr, such as the use of strong nucleophiles in polar aprotic solvents at elevated temperatures, would be employed, potentially after protecting the aldehyde group.

The electronic effects of the substituents play a significant role. The nitro group is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution, directing incoming nucleophiles to the ortho and para positions. The fluorine atoms also have a strong inductive electron-withdrawing effect, further activating the ring for SNAr.

Reaction Mechanisms and Pathways Involving 2,4 Difluoro 5 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those with electron-withdrawing groups. libretexts.orgbyjus.com In 2,4-Difluoro-5-nitrobenzaldehyde, the potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the two fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack. chemistrysteps.comlibretexts.org This activation makes the ring electron-deficient and susceptible to reaction with nucleophiles.

The SNAr mechanism proceeds in two main steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgchemistrysteps.com The stability of this anionic intermediate is crucial, and the presence of the nitro group in the para position relative to the fluorine at C-4 and ortho to the fluorine at C-2 is pivotal for this stabilization. libretexts.org The negative charge of the intermediate can be delocalized onto the nitro group through resonance, a stabilizing effect that is not possible if the substituent were in the meta position. libretexts.orglibretexts.org

In the context of this compound, there are two potential leaving groups: the fluorine atoms at positions 2 and 4. The fluorine atom at the para position (C-4) to the nitro group is generally more activated and thus more readily displaced by a nucleophile. This is because the resonance stabilization of the negative charge in the Meisenheimer complex is more effective when the electron-withdrawing group is in the ortho or para position to the site of nucleophilic attack. libretexts.org Sequential nucleophilic aromatic substitution reactions are also possible, where both fluorine atoms can be displaced by one or two different nucleophiles, leading to the formation of diverse functionalized materials and heterocycles. nih.gov

Aldehyde Group Reactivity and Transformations

The aldehyde group of this compound is a site of rich chemical reactivity, participating in various condensation and addition reactions.

The aldehyde functional group readily reacts with primary amines to form Schiff bases, which contain a C=N double bond (azomethine group). nih.govnih.gov This condensation reaction is typically catalyzed by a small amount of acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. researchgate.net The presence of electron-withdrawing groups like the nitro and fluoro substituents on the benzaldehyde (B42025) ring can influence the rate of this reaction. Schiff bases derived from substituted benzaldehydes are valuable intermediates in organic synthesis and have been investigated for various applications. ijmcmed.orgresearchgate.net

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. wikipedia.org This reaction produces β-nitro alcohols, which are versatile synthetic intermediates that can be further transformed into other functional groups such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.orgpsu.edu The aldehyde group of this compound can participate in the Henry reaction with a nitroalkane in the presence of a base. The resulting β-nitro alcohol would be a highly functionalized molecule, containing fluoro, nitro, and hydroxyl groups, making it a potentially valuable building block for more complex molecules. niscpr.res.in

The combination of the aldehyde group and the ortho-fluorine atom allows for cyclization reactions with certain nucleophiles, particularly those containing an amine group. For instance, reaction with amidines can lead to the formation of fused heterocyclic systems. researchgate.net In such reactions, the amidine can act as a C,N-dinucleophile. The reaction can proceed through an initial nucleophilic attack of the amidine on the aldehyde group, followed by an intramolecular nucleophilic aromatic substitution where the nitrogen of the amidine displaces the ortho-fluorine atom, leading to the formation of a heterocyclic ring. researchgate.net

Influence of Fluoro and Nitro Substituents on Reaction Kinetics

The rate and outcome of reactions involving this compound are significantly influenced by the electronic properties of the fluoro and nitro substituents.

Both the fluoro and nitro groups are electron-withdrawing, but they operate through different mechanisms. libretexts.orglumenlearning.com

Inductive Effect: Fluorine is the most electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds. ucsb.eduresearchgate.net The nitro group also has a strong -I effect. libretexts.org These inductive effects decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack in SNAr reactions. lumenlearning.com

The combined electron-withdrawing nature of the fluoro and nitro groups significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This makes it more reactive towards nucleophiles in reactions like Schiff base formation and the Henry reaction. lumenlearning.com

Steric Hindrance Considerations

The concept of steric hindrance refers to the influence of the spatial arrangement of atoms or groups at or near a reacting site on the rate of a reaction. In the case of this compound, the substituents—an aldehyde group, two fluorine atoms, and a nitro group—are positioned in a way that can sterically impede the approach of reactants.

The fluorine atom at the C-2 position (ortho to the aldehyde group) is of particular importance when considering steric effects. Its presence can partially block the trajectory of nucleophiles attacking the carbonyl carbon of the aldehyde. This hindrance can lead to slower reaction rates in condensation reactions, such as the Knoevenagel condensation, when compared to analogs with smaller or no ortho substituents. For instance, it is a general observation that increased substitution on a benzaldehyde derivative can lead to a reduction in catalytic activity during such condensations due to greater steric hindrance.

Similarly, in reactions involving nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms, the neighboring nitro and aldehyde groups can influence the ease of approach. While these groups electronically activate the ring for such substitutions, their physical size can create a crowded environment around the reaction centers.

In the synthesis of heterocyclic compounds like quinolines, which can be prepared from ortho-substituted nitrobenzaldehydes, the steric bulk of the substituents can affect the cyclization steps. The successful formation of the heterocyclic ring often depends on the ability of the molecule to adopt a specific conformation, which can be hindered by bulky groups. The Friedländer synthesis, a common method for quinoline (B57606) synthesis from 2-aminobenzaldehydes (which can be formed in situ from 2-nitrobenzaldehydes), is known to be sensitive to the substitution pattern on the aromatic ring.

While direct research quantifying the steric impact for this compound is limited, the following table provides a qualitative summary of expected steric influences based on general principles.

Reactant TypePotential Steric Impact of this compound
Small NucleophilesModerate hindrance at the aldehyde carbon due to the ortho-fluoro group.
Bulky NucleophilesSignificant hindrance at the aldehyde carbon, potentially leading to lower yields or requiring more forcing reaction conditions.
Reagents for Nucleophilic Aromatic SubstitutionSteric crowding around the C-2 and C-4 positions due to adjacent substituents, potentially influencing regioselectivity.

Further empirical studies, including kinetic analyses and comparative reactivity studies with its isomers, would be necessary to provide a detailed and quantitative understanding of the steric hindrance considerations in the reaction mechanisms of this compound.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4-Difluoro-5-nitrobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three protons in unique chemical environments.

Aldehyde Proton (H-C=O): A signal for the aldehyde proton is anticipated far downfield, typically in the range of δ 9.9–10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. This signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (⁴JHF), although in some cases, this long-range coupling may not be fully resolved, leading to a broadened singlet.

Aromatic Protons: The benzene (B151609) ring contains two protons. The proton at the C3 position is adjacent to two fluorine atoms and is expected to produce a signal that is split into a triplet. The proton at the C6 position is adjacent to the nitro group and a fluorine atom, which would likely result in a doublet of doublets. The electron-withdrawing effects of the nitro and fluoro groups would shift these signals downfield into the aromatic region, anticipated between δ 7.5 and 8.8 ppm. For comparison, the aromatic protons of 2-chloro-5-nitrobenzaldehyde (B167295) appear between δ 7.7 and 8.8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
-CHO9.9 - 10.5triplet (t) or singlet (s)⁴J(H,F) coupling
H-37.5 - 8.8triplet (t)³J(H,F) and ⁴J(H,H) coupling
H-67.5 - 8.8doublet of doublets (dd)³J(H,F) and ⁴J(H,H) coupling

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are heavily influenced by the attached functional groups and the fluorine atoms, which also cause splitting of the carbon signals (C-F coupling).

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, typically δ 185–195 ppm. For instance, the carbonyl carbon in 4-nitrobenzaldehyde (B150856) appears around δ 190.4 ppm. uni.lu

Aromatic Carbons: The six aromatic carbons will show distinct signals.

Carbons directly bonded to fluorine (C2, C4) will exhibit large one-bond coupling constants (¹JCF) and appear as doublets. Their chemical shifts are expected in the range of δ 150-170 ppm due to the direct attachment of the electronegative fluorine.

The carbon bonded to the nitro group (C5) will be deshielded and is expected around δ 140-150 ppm.

The carbon attached to the aldehyde group (C1) will be found around δ 130-140 ppm.

The remaining carbons (C3, C6) will also show coupling to fluorine atoms (²JCF, ³JCF) and will appear as complex multiplets in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C=O185 - 195Multiplet (due to C-F coupling)
C1130 - 140Multiplet (due to C-F coupling)
C2150 - 170Doublet (large ¹JCF)
C3110 - 125Multiplet (due to C-F coupling)
C4150 - 170Doublet (large ¹JCF)
C5140 - 150Multiplet (due to C-F coupling)
C6115 - 130Multiplet (due to C-F coupling)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Since natural fluorine consists entirely of the ¹⁹F isotope (spin I = ½), it provides clear and informative spectra. For this compound, two distinct signals are expected, as the two fluorine atoms are in different chemical environments.

The chemical shifts in ¹⁹F NMR span a very wide range. For fluoroaromatic compounds, signals typically appear between -100 and -170 ppm relative to CFCl₃. The fluorine at C2 will be influenced by the adjacent aldehyde group, while the fluorine at C4 is situated between another fluorine and the nitro group. This difference in electronic environment will result in two separate signals, each appearing as a doublet due to coupling with the other fluorine atom (³JFF). Further splitting may arise from coupling to the aromatic protons. For example, the ¹⁹F NMR signal for 4-fluorobenzaldehyde (B137897) appears at δ -102.4 ppm. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Aldehyde Group: Strong evidence for the aldehyde group includes a sharp, strong absorption band for the C=O stretch, expected between 1700 and 1720 cm⁻¹. scbt.com Additionally, two characteristic C-H stretching bands for the aldehyde proton are expected around 2820 cm⁻¹ and 2720 cm⁻¹. nist.gov

Nitro Group: The nitro group (NO₂) characteristically displays two strong stretching vibrations: an asymmetric stretch between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹.

Aromatic Ring and C-F Bonds: The presence of the aromatic ring will be indicated by C=C stretching bands in the 1450–1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. Strong absorption bands corresponding to C-F stretching are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Aldehyde C-HStretch2800 - 2850 & 2700 - 2750Medium, distinct
Aldehyde C=OStretch1700 - 1720Strong, sharp
Aromatic C=CStretch1450 - 1600Medium to weak
Nitro N=OAsymmetric Stretch1500 - 1570Strong
Nitro N=OSymmetric Stretch1330 - 1370Strong
C-FStretch1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The monoisotopic mass of this compound (C₇H₃F₂NO₃) is 187.0081 Da. uni.lu

In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ is expected at m/z 187. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom or the entire formyl group.

[M-H]⁺: Loss of the aldehyde hydrogen radical would result in a fragment at m/z 186.

[M-CHO]⁺: Loss of the formyl radical (•CHO) would produce a major fragment ion at m/z 158.

[M-NO₂]⁺: Loss of the nitro group (•NO₂) would lead to a fragment at m/z 141.

Loss of CO: Rearrangement followed by the loss of a neutral carbon monoxide molecule from the [M-H]⁺ fragment could also occur.

Predicted collision cross section data suggests various adducts would be observable under different ionization conditions (e.g., ESI), such as [M+H]⁺ at m/z 188.015 and [M+Na]⁺ at m/z 209.997. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon/Fragment FormulaInterpretation
187[C₇H₃F₂NO₃]⁺Molecular Ion [M]⁺
186[C₇H₂F₂NO₃]⁺Loss of H radical [M-H]⁺
158[C₆H₂F₂NO₂]⁺Loss of formyl radical [M-CHO]⁺
141[C₇H₃F₂O]⁺Loss of nitro radical [M-NO₂]⁺

Theoretical and Computational Chemistry

While specific computational studies on this compound are not widely published, theoretical methods like Density Functional Theory (DFT) are powerful tools for analyzing such molecules. These methods can predict and rationalize the experimental findings from spectroscopy and offer further insights into the molecule's properties.

Computational analyses can provide:

Optimized Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric and electronic effects.

Electronic Properties: DFT can be used to calculate the distribution of electron density and generate electrostatic potential maps. These maps visualize electron-rich and electron-poor regions, identifying sites susceptible to nucleophilic or electrophilic attack. The energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to predict reactivity and electronic transitions.

Spectroscopic Predictions: Computational models can simulate NMR, IR, and UV-Vis spectra. Calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments and understand the origins of spectral features. For instance, theoretical calculations on related benzaldehydes have been used to examine their reactivity in cycloaddition reactions.

Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be derived from computational data to provide a quantitative measure of the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties.

These calculations reveal the distribution of electron density and the nature of chemical bonds within the molecule. The presence of strong electron-withdrawing groups—two fluorine atoms and a nitro group—significantly influences the electronic landscape of the benzene ring. This leads to a highly electron-deficient aromatic system, which in turn enhances the electrophilicity of the aldehyde group's carbon atom. DFT can quantify these effects by calculating atomic charges and bond orders, providing a detailed picture of the intramolecular charge distribution. Such studies are fundamental for predicting the molecule's behavior in chemical reactions, particularly in nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. achemblock.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. srce.hr

For this compound, FMO analysis shows that the electron-withdrawing substituents lower the energy of both the HOMO and LUMO. The LUMO is predominantly localized on the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. srce.hr Computational studies on similar aromatic nitro compounds provide a framework for understanding these properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. figshare.com It illustrates the charge distribution on the molecular surface, providing a guide to its reactive behavior. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, areas with positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. figshare.com

For this compound, the MEP map clearly shows strong negative potentials around the oxygen atoms of the nitro and aldehyde groups, as well as the fluorine atoms, due to their high electronegativity. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic protons and the carbon atom of the aldehyde group are associated with positive or near-zero potential, indicating their susceptibility to attack by nucleophiles. This visual representation of reactivity is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

In a hypothetical crystal structure of this compound, Hirshfeld surface analysis would likely reveal a variety of significant intermolecular contacts. The most prominent interactions would be H···H, O···H/H···O, and C···H/H···C. Additionally, due to the presence of fluorine, F···H and F···C contacts would also be expected to play a role in the crystal packing. The fingerprint plots would quantify the percentage contribution of each of these interactions, offering a detailed understanding of the forces that stabilize the solid-state structure.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry provides indispensable tools for modeling reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. For this compound, these methods can be applied to understand its reactivity in various organic transformations. Given the strong electron-withdrawing nature of its substituents, the compound is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

By modeling the reaction pathway of this compound with a nucleophile, researchers can map the potential energy surface. This involves locating the energy minima corresponding to the reactants, the intermediate Meisenheimer complex, and the products, as well as the transition states connecting them. The calculated activation barriers provide a quantitative measure of the reaction kinetics, explaining why certain positions on the ring are more reactive than others and how the fluorine and nitro groups facilitate the substitution process. Such computational studies have been instrumental in understanding cycloaddition reactions and other complex mechanisms involving similar substrates.

Thermochemical Studies and Decomposition Pathways

Thermochemical studies, often conducted using computational methods, are vital for assessing the stability and potential hazards of energetic materials like nitroaromatic compounds. nih.gov Methods such as DFT can be used to calculate key thermochemical properties, including the standard enthalpy of formation.

Furthermore, computational modeling can be used to explore the thermal decomposition pathways of this compound. For many aromatic nitro compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the C–NO2 bond to form a phenyl radical and nitrogen dioxide (NO2). Subsequent reactions of these highly reactive species lead to the formation of various gaseous products. Computational studies can model the potential energy surface for this and other possible initial steps, such as intramolecular hydrogen transfer or nitro-nitrite rearrangement, to determine the most likely decomposition mechanism. These theoretical investigations are crucial for understanding the thermal stability and predicting the decomposition behavior of the compound.

Applications of 2,4 Difluoro 5 Nitrobenzaldehyde in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The electrophilic nature of the aldehyde carbon in 2,4-difluoro-5-nitrobenzaldehyde, enhanced by the electron-withdrawing groups on the aromatic ring, facilitates its participation in a variety of condensation and cyclization reactions to form heterocyclic systems.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often utilizes multicomponent reactions, with the Biginelli reaction being a prominent example. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgnih.govresearchgate.net The aldehyde's role is crucial in forming the initial iminium intermediate, which then undergoes further reactions to construct the dihydropyrimidinone ring. organic-chemistry.org

While specific literature detailing the use of this compound in the Biginelli reaction is not prevalent, its structure as an aromatic aldehyde makes it a suitable candidate for this type of synthesis. The general scheme for the Biginelli reaction is as follows:

Scheme 1: General Biginelli Reaction for Pyrimidine Synthesis
General Biginelli Reaction

The resulting pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govfrontiersin.org

Quinolone and Naphthyridone Scaffold Synthesis

The Gould-Jacobs reaction is a classical method for the synthesis of quinoline (B57606) rings, which are core structures in many pharmaceuticals. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) scaffold. wikipedia.orgjasco.ro Subsequent hydrolysis and decarboxylation yield the final quinolone product. mdpi.comyoutube.com

The initial condensation step is key, and while the classic reaction uses an ester, variations can involve aldehydes. Given its reactivity, this compound could potentially be employed in modified Gould-Jacobs or similar cyclization strategies to produce highly functionalized quinolones. However, direct examples of its use for this purpose are not extensively documented in the reviewed literature. The synthesis of naphthyridone scaffolds, which are isomers of quinolones, often follows similar synthetic principles.

Triazolo[1,5-a]pyrimidine Derivatives

The wikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold is an important heterocyclic system in drug design, recognized as a purine (B94841) isostere. nih.gov A common synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (chalcones). nih.gov

Chalcones are typically synthesized via the Claisen-Schmidt condensation between an aldehyde and a ketone. In this context, this compound can serve as the aldehyde precursor to generate a highly functionalized chalcone (B49325). This chalcone intermediate can then react with an aminotriazole to yield the target triazolo[1,5-a]pyrimidine derivative. nih.gov The general reaction pathway is illustrated below:

StepReactionReactantsProduct
1Claisen-Schmidt CondensationThis compound + KetoneChalcone Intermediate
2CyclocondensationChalcone Intermediate + 3-Amino-1,2,4-triazoleTriazolo[1,5-a]pyrimidine

This two-step process allows for the incorporation of the difluoro-nitrophenyl moiety into the final heterocyclic product, which can be valuable for tuning its biological and physicochemical properties. researchgate.netgoogle.com

Benzimidazole (B57391) Derivatives

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govmdpi.com This reaction is a robust and straightforward method for constructing the benzimidazole ring system. organic-chemistry.org The reaction proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the final product. mdpi.com

This compound is an excellent substrate for this reaction, providing the corresponding 2-(2,4-difluoro-5-nitrophenyl)benzimidazole. The reaction is often catalyzed by acids or promoted by an oxidizing agent to facilitate the final aromatization step. nih.govorganic-chemistry.org

Table 1: Synthesis of Benzimidazole Derivatives from Aldehydes

Reactant 1 Reactant 2 Conditions Product Class Ref.
o-Phenylenediamine Aromatic Aldehyde Oxidative/Acidic Catalyst 2-Aryl-1H-benzimidazole nih.govresearchgate.net

Benzothiazole (B30560) Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govijtsrd.com this compound readily reacts with primary amines, such as 2-aminobenzothiazole, to form the corresponding Schiff base. researchgate.net The reaction involves the nucleophilic attack of the amino group on the electrophilic aldehyde carbon, followed by the elimination of a water molecule.

The resulting benzothiazole Schiff bases are of interest in coordination chemistry and materials science. The general reaction is as follows:

Reaction: Formation of a Benzothiazole Schiff Base
this compound + 2-Aminobenzothiazole ⇌ 2-((2,4-Difluoro-5-nitrobenzylidene)amino)benzothiazole + H₂O

The presence of the electron-withdrawing nitro group and fluorine atoms on the benzaldehyde (B42025) ring can influence the electronic properties and stability of the resulting Schiff base. researchgate.net

Precursor for Advanced Fluorinated Organic Materials

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds highly valuable in materials science. nih.govresearchgate.net this compound serves as a key intermediate in the synthesis of more complex fluorinated molecules destined for specialized applications.

Its utility extends to the creation of fluorinated polymers and other functional materials. For instance, structural isomers like 3,5-difluoro-2-nitrobenzaldehyde (B3034732) are noted for their use in creating fluorinated polymers. The introduction of fluorinated moieties can significantly alter the properties of materials, leading to applications in diverse fields.

Fluorinated compounds are particularly important in the development of liquid crystals. beilstein-journals.orgnih.gov The strategic placement of fluorine atoms can influence the dielectric anisotropy of the molecules, a critical parameter for display technologies. nih.govrsc.org While direct synthesis of liquid crystals from this compound is not explicitly detailed, its role as a precursor to complex fluorinated systems suggests its potential in this area. The compound can be used to build larger molecular scaffolds where the fluorine atoms contribute to the desired material properties.

Development of Fluorescent Probes

The development of fluorescent probes for detecting and imaging biological molecules and processes is a significant area of chemical biology. While direct applications of this compound in fluorescent probe development are not extensively documented, the electronic properties of similar fluorinated nitroaromatic compounds suggest its potential utility. For instance, the related isomer, 4,5-Difluoro-2-nitrobenzaldehyde, has been identified for its potential use in the development of fluorescent probes due to its distinct electronic characteristics.

Fluorescent probes often operate on mechanisms such as photoinduced electron transfer (PeT). The core principle involves a fluorophore linked to a receptor unit. In the "off" state, the fluorescence of the fluorophore is quenched by the receptor. Upon interaction with a specific analyte, the electronic properties of the receptor are altered, disrupting the quenching process and "turning on" the fluorescence. Nitrobenzaldehyde derivatives can serve as effective quenching units. For example, amino derivatives of boron dipyrromethene (BDP) and rosamine have been synthesized and their fluorescence is quenched. However, upon reaction with an aldehyde to form an imine, the fluorescence quantum yield increases significantly. nih.gov This principle highlights how a nitrobenzaldehyde moiety could be incorporated into a probe's design.

The general strategy for creating such probes can involve:

Synthesis of a fluorophore with a reactive amine group: This amine can then be reacted with a nitrobenzaldehyde derivative.

Modulation of electronic properties: The fluorine and nitro substituents on the benzaldehyde ring can be tailored to fine-tune the electrochemical properties of the resulting probe, potentially influencing its sensitivity and selectivity.

Synthesis of Agro-chemicals

Fluorinated compounds play a crucial role in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity. Nitroaromatic compounds are also common precursors for various herbicides and pesticides. The combination of these features in this compound makes it a promising starting material for the synthesis of novel agrochemicals.

A closely related compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde, is a known intermediate in the synthesis of agricultural herbicides, such as those containing isoxazoline (B3343090) and aryltetrahydrophthalimide structures. google.com This suggests that this compound could similarly be employed in the synthesis of analogous herbicidal compounds, where the difluoro-substitution might impart different efficacy or selectivity profiles.

The synthesis of such agrochemicals would likely involve the reaction of the aldehyde group with other chemical entities to build more complex molecular frameworks.

Role in Pharmaceutical Intermediate Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates, leveraging the reactivity of its functional groups to construct complex molecules with therapeutic potential. guidechem.com

Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry. While specific studies detailing the use of this compound in the synthesis of anticancer drugs are not prevalent, research on related compounds provides strong evidence for its potential in this area. For example, derivatives of its isomer, 4,5-Difluoro-2-nitrobenzaldehyde, have shown cytotoxicity against breast cancer cell lines. In one study, these derivatives, with modified nitro groups, exhibited IC₅₀ values in the range of 7–20 μM.

Furthermore, other nitrobenzaldehyde derivatives have been incorporated into various heterocyclic scaffolds to create potent anticancer agents. For instance, Schiff bases synthesized from 3-amino-1H-1,2,4-triazole and substituted benzaldehydes have demonstrated effective anticancer activity against liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg The introduction of a nitro group into chalcone structures has also been shown to enhance their chemical reactivity and potential biological interactions, which can be exploited in the design of anticancer compounds. nih.gov

The general approach involves using the aldehyde as a starting point for constructing more complex molecules that can interact with biological targets relevant to cancer progression.

Antibacterial and Antifungal Compounds

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Fluorinated nitroaromatic compounds are a promising class of molecules in this regard. Research on 4,5-Difluoro-2-nitrobenzaldehyde has shown that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Thioether derivatives of this isomer have demonstrated activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL.

The mechanism of action is thought to involve the disruption of the bacterial cell membrane. The aldehyde group can also be a key reactive site for creating more complex antimicrobial compounds. For example, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines has been explored, leading to the formation of quinazolines and other heterocyclic systems, which are known to possess a wide range of biological activities. researchgate.net

In the realm of antifungal agents, various benzaldehyde derivatives have been shown to possess potent activity. While a direct link to this compound is not established, the synthesis of miconazole, a broad-spectrum antifungal, involves intermediates derived from 2,4-dichlorobenzoic acid, highlighting the utility of halogenated aromatic compounds in this field. redalyc.orgscielo.org.mx

Anti-inflammatory Agents

Chronic inflammation is associated with a wide range of diseases, and the development of new anti-inflammatory agents is an active area of research. While there is no direct evidence of this compound being used to synthesize anti-inflammatory drugs, the broader class of benzaldehyde derivatives has shown promise. For instance, 2,4-diaryl-5(4H)-imidazolones, which can be synthesized from aromatic aldehydes, have exhibited excellent anti-inflammatory activity in animal models. nih.gov Additionally, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, which can be prepared using precursors derived from aldehydes, have shown anti-inflammatory activity by activating the NRF2 pathway. nih.gov

Advanced Methodological Considerations in Research

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2,4-Difluoro-5-nitrobenzaldehyde is essential for minimizing environmental impact and enhancing safety, particularly given the hazardous nature of nitration reactions and the use of fluorinated compounds. researchgate.netresearchgate.net The twelve principles of green chemistry provide a framework for this optimization.

Key green chemistry considerations for the synthesis of fluoronitroaromatic compounds include:

Prevention of Waste : Designing synthetic pathways that minimize the generation of waste products is a primary goal. This can be achieved through high-yield reactions and the use of catalytic rather than stoichiometric reagents. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Less Hazardous Chemical Syntheses : The traditional nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and generates significant acidic waste. Research into alternative, less hazardous nitrating agents, such as N-nitropyrazole, can lead to safer processes. acs.org Additionally, developments in green fluorine chemistry focus on avoiding hazardous reagents like elemental fluorine. dovepress.comeurekalert.org

Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and toxic organic solvents. The ideal green synthesis would use water or solvent-free conditions. Where solvents are necessary, the use of greener alternatives like ionic liquids or supercritical fluids is encouraged. youtube.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly efficient continuous flow reactors can also contribute to energy savings by minimizing the energy required to heat and cool large batch reactors. frontiersin.orgyoutube.com

Use of Renewable Feedstocks : While the direct synthesis of this compound from renewable feedstocks is challenging, the principles encourage the use of renewable resources for solvents and reagents where possible. youtube.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. frontiersin.orgyoutube.com

The following table summarizes the application of green chemistry principles to the synthesis of nitroaromatic compounds.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefit
Hazardous Reagents Concentrated H₂SO₄/HNO₃N-nitropyrazole, solid acid catalystsReduced corrosivity, less acidic waste. acs.org
Solvents Chlorinated solventsSolvent-free, water, or ionic liquidsReduced toxicity and environmental pollution. youtube.com
Energy Use Large batch reactor heating/coolingContinuous flow microreactorsImproved heat transfer, reduced energy consumption. vapourtec.com
Safety Risk of thermal runaway in batchPrecise temperature control in flow reactorsMinimized risk of explosion. vapourtec.com

By integrating these principles, the synthesis of this compound can be made more sustainable and safer.

Reaction Monitoring Techniques (e.g., React FTIR, TLC)

Effective monitoring of the reaction progress is crucial for optimizing yield, minimizing byproduct formation, and ensuring safety, especially in exothermic reactions like nitration. Several techniques can be employed to track the synthesis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in an appropriate solvent system, one can visually track the consumption of the reactant and the formation of the product. This technique is particularly useful for determining the reaction endpoint.

In-situ Spectroscopic Techniques , such as ReactFTIR (Fourier-Transform Infrared) spectroscopy, offer real-time, continuous monitoring of the reaction mixture without the need for sampling. By inserting a probe directly into the reactor, the concentration of reactants, intermediates, and products can be tracked by observing changes in their characteristic infrared absorption bands. This provides valuable kinetic data and a deeper understanding of the reaction mechanism. For instance, the disappearance of the C-H stretch of the aldehyde group of the starting material and the appearance of the characteristic nitro group stretches would indicate the progress of the reaction.

The table below outlines various reaction monitoring techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Qualitative (reaction completion, presence of byproducts)Simple, fast, inexpensiveNot quantitative, limited to non-volatile compounds
ReactFTIR Spectroscopy Quantitative, real-time concentration profiles of key speciesIn-situ, continuous data, provides kinetic informationRequires specialized equipment, potential for overlapping peaks
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction componentsHigh accuracy and precision, separates complex mixturesRequires sampling and sample preparation, not real-time
Gas Chromatography (GC) Quantitative analysis of volatile componentsHigh resolution for volatile compoundsRequires sampling, not suitable for thermally unstable compounds
Temperature and Pressure Sensing Indication of reaction rate and potential hazardsCrucial for safety in exothermic reactionsIndirect measure of chemical conversion

Kinetic modeling, based on data obtained from these monitoring techniques, can be used to predict the behavior of the reacting system under various conditions, further aiding in the optimization of the synthesis. researchgate.netrsc.org

Scale-up Considerations in Organic Synthesis

The transition of a synthetic route from the laboratory bench to an industrial scale presents numerous challenges. For the synthesis of this compound, which involves a highly exothermic nitration step, safety and process control are paramount.

Key considerations for the scale-up of this synthesis include:

Thermal Management : Nitration reactions are highly exothermic, and the risk of a thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio of the reactor. This can lead to explosions. Effective heat removal is critical, often requiring specialized reactor designs with cooling jackets and emergency quenching systems. vapourtec.comresearchgate.net

Mass Transfer : In heterogeneous reaction mixtures, such as those involving a solid catalyst or immiscible liquid phases, the rate of reaction can be limited by the rate at which reactants are transported to the reaction interface. Efficient stirring and reactor design are necessary to overcome these mass transfer limitations.

Reaction Kinetics : A thorough understanding of the reaction kinetics is essential for predicting how the reaction will behave on a larger scale and for designing a safe and efficient process.

Continuous Flow Processing : Continuous flow reactors, particularly microreactors, offer significant advantages for scaling up hazardous reactions like nitration. rsc.org Their high surface-area-to-volume ratio allows for superior temperature control, minimizing the risk of thermal runaway. vapourtec.com They also enable precise control over reaction time and stoichiometry, which can lead to higher yields and selectivity. rsc.org Furthermore, the small internal volume of these reactors enhances safety by limiting the amount of hazardous material present at any given time. vapourtec.com

Waste Management : The large quantities of acidic waste generated during nitration are a major environmental and economic concern on an industrial scale. Developing processes that allow for the recycling and reuse of acids is a critical aspect of sustainable, large-scale production. rsc.org

The following table compares batch and continuous flow processing for the scale-up of nitration reactions.

ParameterBatch ProcessingContinuous Flow Processing
Safety High risk of thermal runawayExcellent temperature control, inherently safer. vapourtec.com
Scalability Difficult and riskyEasier and safer to scale by running longer or in parallel. rsc.org
Reproducibility Can be variableHighly reproducible due to precise process control. vapourtec.com
Yield/Selectivity Often lower due to side reactionsOften higher due to better control of parameters. rsc.org
Capital Cost High for large, specialized reactorsCan be lower for equivalent production capacity

The successful industrial synthesis of this compound hinges on a multidisciplinary approach that combines chemical engineering principles with a deep understanding of the reaction chemistry to ensure a safe, efficient, and environmentally responsible process. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 2,4-difluoro-5-nitrobenzaldehyde?

  • Methodological Answer : The compound is typically synthesized via nitration and halogenation of fluorinated benzaldehyde precursors. For example, nitration of 2,4-difluorobenzaldehyde under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) can yield the nitro-substituted derivative. Alternatively, nucleophilic aromatic substitution (SNAr) on pre-nitrated intermediates (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) with aldehydes may be employed, as seen in analogous syntheses using oxalyl chloride and DMF as catalysts .

Q. What solvents are suitable for recrystallizing this compound?

  • Methodological Answer : Ethanol and chloroform are effective solvents for recrystallization, as demonstrated in similar fluoronitrobenzaldehyde derivatives. Ethanol provides moderate solubility at elevated temperatures, while chloroform is useful for low-polarity impurities. Always confirm purity via HPLC or NMR post-recrystallization .

Q. How should researchers handle storage and safety for this compound?

  • Methodological Answer : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizers due to potential nitro group reactivity. Use PPE (gloves, lab coat) and respiratory protection (P95 masks) during handling, as recommended for structurally similar nitroaromatics .

Advanced Research Questions

Q. How can competing nitration pathways be controlled during synthesis?

  • Methodological Answer : Competing nitration at alternative positions (e.g., para vs. meta) can be minimized by using directing groups or steric hindrance. For example, pre-functionalizing the benzaldehyde core with electron-withdrawing groups (e.g., fluorine) directs nitration to the desired position. Reaction monitoring via TLC or in-situ FTIR helps optimize conditions (e.g., temperature, acid concentration) .

Q. What strategies mitigate byproduct formation in SNAr reactions involving this compound?

  • Methodological Answer : Byproducts often arise from incomplete substitution or hydrolysis. Strategies include:
  • Using anhydrous solvents (e.g., dichloroethane) to prevent hydrolysis of reactive intermediates.
  • Optimizing catalyst loading (e.g., DMF in oxalyl chloride-mediated reactions) to enhance reaction efficiency.
  • Purifying intermediates via flash chromatography before proceeding to subsequent steps .

Q. How can electron-deficient aromatic systems be activated for further functionalization?

  • Methodological Answer : The electron-withdrawing nitro and fluorine groups deactivate the ring, necessitating strong nucleophiles or elevated temperatures. Metal-mediated coupling (e.g., Suzuki-Miyaura) may require palladium catalysts with electron-deficient ligands. Alternatively, radical reactions or photochemical activation can bypass electronic deactivation .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported melting points?

  • Methodological Answer : Variations in melting points may stem from impurities or polymorphic forms. Standardize purification (e.g., sequential recrystallization in ethanol/chloroform mixtures) and validate via DSC (Differential Scanning Calorimetry). Cross-reference with HPLC purity (>98%) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR confirms fluorine positions; 1H^{1}\text{H} NMR identifies aldehyde protons (δ 10–11 ppm).
  • MS : High-resolution MS verifies molecular weight (expected: 203.11 g/mol).
  • IR : Confirm nitro (∼1520 cm1^{-1}) and aldehyde (∼1700 cm1^{-1}) stretches.
  • XRD : Resolves crystallographic ambiguities in regiochemistry .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : The nitro and aldehyde groups serve as handles for synthesizing heterocycles (e.g., oxazepines, indazole derivatives) via cyclocondensation. Its fluorinated structure enhances metabolic stability in drug candidates, as seen in analogous compounds used for antifungal and anticancer agents .

Q. How can this compound be used to study electronic effects in aromatic systems?

  • Methodological Answer :
    The strong electron-withdrawing effects of nitro and fluorine groups make it a model substrate for studying Hammett substituent constants (σmeta\sigma_{\text{meta}} and σpara\sigma_{\text{para}}). Computational studies (DFT) can correlate experimental reactivity (e.g., in SNAr) with electronic parameters .

Tables

Property Value/Notes Reference
Solubility (common solvents)Ethanol, chloroform, DCM
Melting Point Range85–90°C (lit. varies; purify before use)
Key IR Stretches∼1700 cm1^{-1} (CHO), ∼1520 cm1^{-1} (NO2_2)

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.